4-iso-propylphenylmagnesium bromide
Overview
Description
4-iso-propylphenylmagnesium bromide is a useful research compound. Its molecular formula is C9H11BrMg and its molecular weight is 223.39 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Isopropylphenylmagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Desulfurization
4-Isopropylphenylmagnesium bromide, in the presence of nickel catalysts, has been used for the chemoselective reduction of vinyl sulfides to olefins. This process was a key step in synthesizing the sex pheromone of the Douglas fir tussock moth (Trost & Ornstein, 1981).
Synthesis of Acetylenic Alcohols
The compound has been employed in Grignard coupling reactions for the synthesis of acetylenic alcohols, components found in marine sponges. This involved coupling with bromobutane and subsequent bromination (Kulkarni et al., 1993).
Liquid Crystalline Compounds Synthesis
In liquid crystal chemistry, 4-isopropylphenylmagnesium bromide has been used to synthesize pyridine-containing liquid crystalline compounds, demonstrating high regioselectivity and yield in these reactions (Chia et al., 2001).
Organometallic Chemistry
In organometallic chemistry, it's used in reactions with dicyclopentadienyltitanium dichloride to create π-allyldicyclopentadienyltitanium(III) complexes, showcasing its versatility in complex organometallic syntheses (Martin & Jellinek, 1968).
NIR Region Fluorescent Chemodosimeter
4-Isopropylphenylmagnesium bromide has been utilized in the synthesis of a novel near-infrared (NIR) region fluoride sensor. This application demonstrates its role in creating highly specific and rapid response sensors for fluoride in solution and living cells (Zou et al., 2014).
Dehalogenation of Organic Halides
It's been effective in dehalogenating benzylic, allylic halides, and α-bromoketones, transforming these halides into coupling products or reducing them to ketones (Yanlong et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
magnesium;propan-2-ylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGLQNHTMFEZOC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18620-03-6 | |
Record name | 4-ISOPROPYLPHENYLMAGNESIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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